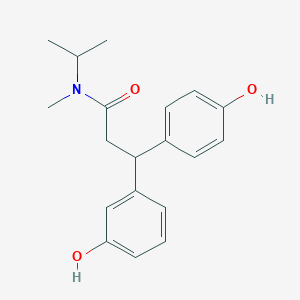![molecular formula C14H20BrNO3 B6057573 [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6057573.png)
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol, also known as BDMP, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective agonist for the μ-opioid receptor, which is a type of opioid receptor that is involved in the modulation of pain, reward, and addiction.
Mecanismo De Acción
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol acts as an agonist for the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol binds to the receptor and activates downstream signaling pathways, leading to the modulation of neuronal activity and the release of neurotransmitters.
Biochemical and Physiological Effects:
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been shown to have potent analgesic effects in animal models of pain. It has also been shown to modulate reward-related behaviors, such as drug-seeking behavior and self-administration of opioids. [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol has also been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol has several advantages as a research tool. It is a potent and selective agonist for the μ-opioid receptor, which allows for the specific modulation of this receptor. [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol is that it is a synthetic compound and may not fully replicate the effects of endogenous opioids.
Direcciones Futuras
There are several future directions for research involving [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol. One area of research is the development of novel opioid receptor agonists that have improved efficacy and reduced side effects compared to current opioid drugs. Another area of research is the development of drugs that target specific opioid receptor subtypes, which could lead to more selective and effective pain management strategies. Additionally, research on the molecular mechanisms underlying opioid receptor signaling could lead to the development of new therapeutic targets for the treatment of pain, addiction, and other neurological disorders.
Métodos De Síntesis
The synthesis of [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol involves several steps, starting from commercially available starting materials. The first step involves the protection of the phenolic hydroxyl group of 5-bromo-2,4-dimethoxybenzyl alcohol with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the reaction of the protected alcohol with pyrrolidine in the presence of a Lewis acid catalyst to yield the corresponding pyrrolidine derivative. The final step involves the deprotection of the TBDMS group with an acid catalyst to yield [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol.
Aplicaciones Científicas De Investigación
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been used extensively in scientific research to study the μ-opioid receptor and its role in pain modulation, reward, and addiction. [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been shown to be a potent and selective agonist for the μ-opioid receptor, and its use in research has led to a better understanding of the molecular mechanisms underlying opioid receptor signaling.
Propiedades
IUPAC Name |
[1-[(5-bromo-2,4-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-18-13-7-14(19-2)12(15)6-10(13)8-16-5-3-4-11(16)9-17/h6-7,11,17H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZUCJMBGAXLRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCC2CO)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-N'-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-2-thiophenecarbohydrazide](/img/structure/B6057502.png)
![9-(3-chlorophenyl)-7-cyclopentyl-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6057506.png)
![1-[2-(4-fluorophenyl)ethyl]-4-{[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6057513.png)
![3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol](/img/structure/B6057526.png)
![N-{1-[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B6057531.png)
![3-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1-propanol](/img/structure/B6057545.png)
![1-{3-[({1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]phenyl}ethanone](/img/structure/B6057553.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide](/img/structure/B6057554.png)
![5-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6057555.png)


![N-[(3-ethyl-5-isoxazolyl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6057582.png)